molecular formula C10H10N2O B15053196 5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one

5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one

Cat. No.: B15053196
M. Wt: 174.20 g/mol
InChI Key: IKLWUYOJBNIUHT-UHFFFAOYSA-N
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Description

5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isoindolinone derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions include various substituted isoindolinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 7’-Aminospiro[cyclopropane-1,3’-indoline]
  • 5’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one

Uniqueness

5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

6-aminospiro[2H-isoindole-3,1'-cyclopropane]-1-one

InChI

InChI=1S/C10H10N2O/c11-6-1-2-8-7(5-6)9(13)12-10(8)3-4-10/h1-2,5H,3-4,11H2,(H,12,13)

InChI Key

IKLWUYOJBNIUHT-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=C(C=C3)N)C(=O)N2

Origin of Product

United States

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